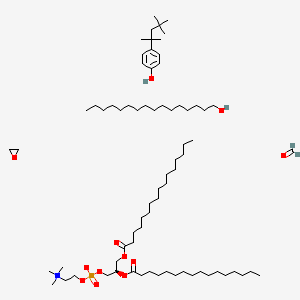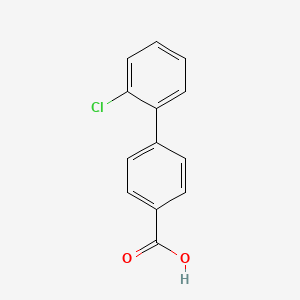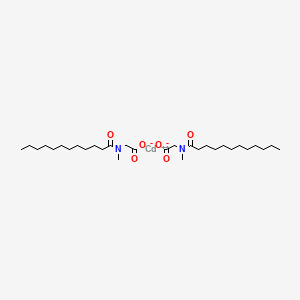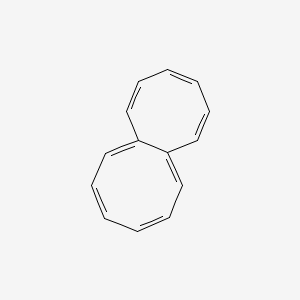
Octalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octalene is a mancude carbobicyclic parent and an ortho-fused bicyclic hydrocarbon.
Aplicaciones Científicas De Investigación
Synthesis and Isomerization
- Benz[c]octalene Synthesis : A new synthesis method for benzo[c]octalene, derived from the Diels-Alder adduct of benzocyclobutadiene to 7,8-dimethylenecycloocta-1,3,5-triene, has been developed. In solution, benzo[c]octalene exists as a mixture of double bond isomers, while in its crystalline state, only one isomer is present (Vogel et al., 1982).
Theoretical and Conformational Studies
- Conformational Analysis of Octalene : Theoretical calculations have confirmed that octalene and benzo‐|c|‐octalene show π‐bond fixation with a single bond between cyclooctatetraene and cyclooctatriene fragments. The study also calculated interconversion energy barriers and compared the dynamic behavior of these compounds (Favini et al., 1984).
Biodegradation Studies
- Biodegradation by Penicillium sp. CHY-2 : Research on the filamentous fungus Penicillium sp. CHY-2 showed its potential for biodegrading various hydrocarbons, including octalene. The study highlighted the strain's ability to degrade hydrocarbons, suggesting applications in treating contaminated sites (Govarthanan et al., 2017).
Propiedades
Número CAS |
257-55-6 |
|---|---|
Fórmula molecular |
C14H12 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
octalene |
InChI |
InChI=1S/C14H12/c1-2-6-10-14-12-8-4-3-7-11-13(14)9-5-1/h1-12H |
Clave InChI |
OVPVGJFDFSJUIG-UHFFFAOYSA-N |
SMILES |
C1=CC=CC2=CC=CC=CC=C2C=C1 |
SMILES canónico |
C1=CC=CC2=C(C=C1)C=CC=CC=C2 |
Otros números CAS |
531-45-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



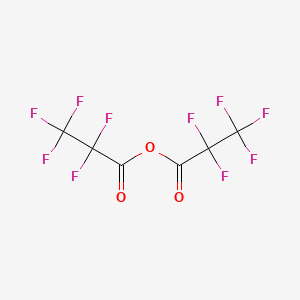
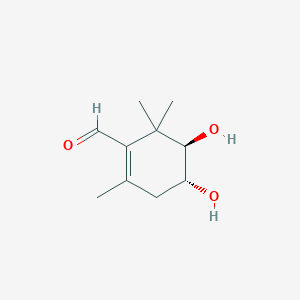
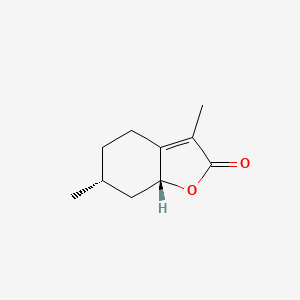
![5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1200663.png)
![4-chloro-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-N-(2-oxolanylmethyl)benzenesulfonamide](/img/structure/B1200664.png)

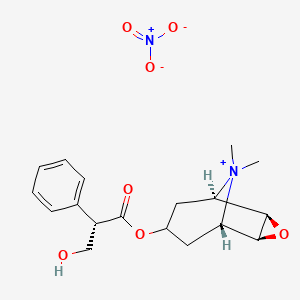
![6-Azabicyclo[3.2.1]octane](/img/structure/B1200668.png)


